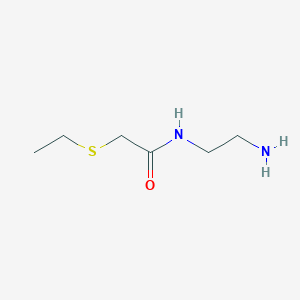
N-(2-Aminoethyl)-2-(ethylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-2-(ethylthio)acetamide: is an organic compound that features both amine and thioether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Acylation of Amines: One common method involves the acylation of 2-aminoethanethiol with ethyl acetate in the presence of a catalytic amount of acetic acid.
N-Alkylation of Amides: Another method involves the N-alkylation of amides with alcohols, where alcohol serves as the alkylating agent and water is generated as the sole byproduct.
Industrial Production Methods: Industrial production methods for N-(2-Aminoethyl)-2-(ethylthio)acetamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thioether group in N-(2-Aminoethyl)-2-(ethylthio)acetamide can undergo oxidation to form sulfoxides or sulfones.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical reagents for nucleophilic substitution include alkyl halides and sulfonates.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(2-Aminoethyl)-2-(ethylthio)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its amine and thioether groups can interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, N-(2-Aminoethyl)-2-(ethylthio)acetamide can be used in the production of specialty chemicals and materials. Its unique functional groups allow for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-2-(ethylthio)acetamide depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thioether group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-(2-Aminoethyl)acetamide: Lacks the thioether group, making it less versatile in redox reactions.
2-(Ethylthio)acetamide: Lacks the amine group, reducing its ability to form hydrogen bonds and ionic interactions.
Uniqueness: N-(2-Aminoethyl)-2-(ethylthio)acetamide is unique due to the presence of both amine and thioether functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Propriétés
Numéro CAS |
135839-88-2 |
|---|---|
Formule moléculaire |
C6H14N2OS |
Poids moléculaire |
162.26 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-2-ethylsulfanylacetamide |
InChI |
InChI=1S/C6H14N2OS/c1-2-10-5-6(9)8-4-3-7/h2-5,7H2,1H3,(H,8,9) |
Clé InChI |
SKRDOARABYBMOA-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



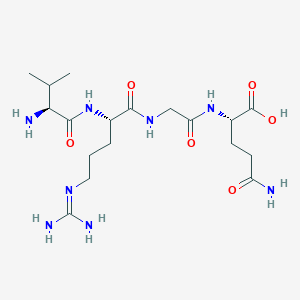
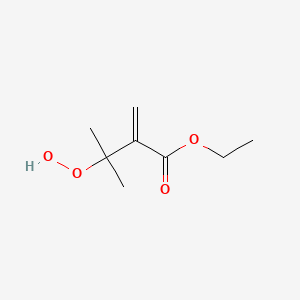
![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
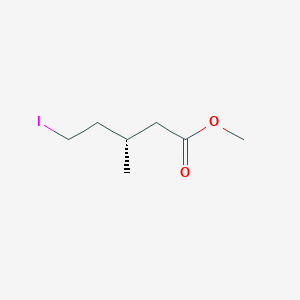
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
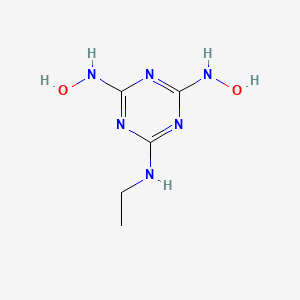
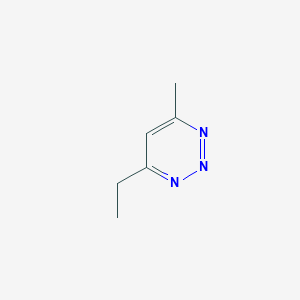

![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)

![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)


